![molecular formula C5H12Cl3O2PSi B14346307 {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-39-5](/img/structure/B14346307.png)
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound with the molecular formula C5H12Cl3O2PSi It is known for its unique structure, which includes a phosphonic dichloride group attached to a silyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylchlorosilane with 2-chloroethanol to form the intermediate {[(2-Chloroethoxy)(dimethyl)silyl]methyl}chloride. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Catalysts such as Lewis acids may also be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphonamide derivatives, while hydrolysis results in phosphonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of phosphonates and phosphonamides.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, phosphonamide derivatives may have applications as enzyme inhibitors or antimicrobial agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonic derivatives. The molecular targets and pathways involved depend on the specific application and derivative being studied. For example, in biological systems, phosphonamide derivatives may inhibit enzymes by binding to their active sites.
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphonic dichloride: Similar in structure but lacks the silyl ether moiety.
Ethylphosphonic dichloride: Similar in structure but has an ethyl group instead of the silyl ether moiety.
Trimethylsilylphosphonic dichloride: Similar in structure but has a trimethylsilyl group instead of the 2-chloroethoxy group.
Uniqueness
The uniqueness of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride lies in its combination of a silyl ether moiety with a phosphonic dichloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
90261-39-5 |
|---|---|
Molecular Formula |
C5H12Cl3O2PSi |
Molecular Weight |
269.6 g/mol |
IUPAC Name |
2-chloroethoxy-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C5H12Cl3O2PSi/c1-12(2,10-4-3-6)5-11(7,8)9/h3-5H2,1-2H3 |
InChI Key |
WKPDDYBJNXDXTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CP(=O)(Cl)Cl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
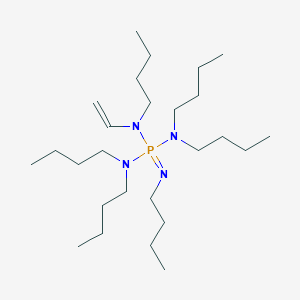
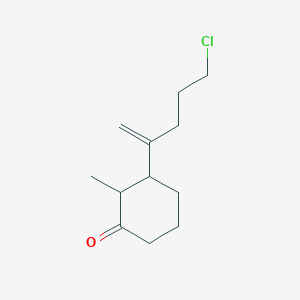
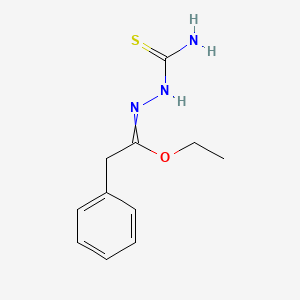
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
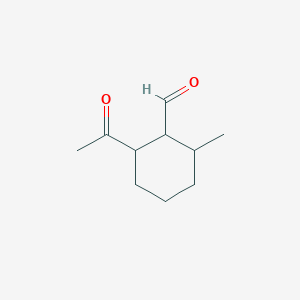
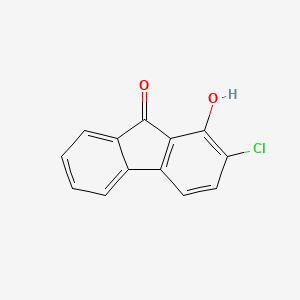
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)





